molecular formula C15H18N4O B6992044 N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine

Cat. No.: B6992044
M. Wt: 270.33 g/mol
InChI Key: LYWACJIFSKJEKI-UHFFFAOYSA-N
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Description

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine is a compound that features a benzimidazole and an oxazole ring. Benzimidazole is a heterocyclic aromatic organic compound, while oxazole is a five-membered ring containing oxygen and nitrogen. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11(15-17-8-10-20-15)16-7-9-19-12(2)18-13-5-3-4-6-14(13)19/h3-6,8,10-11,16H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWACJIFSKJEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(C)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine is unique due to the combination of benzimidazole and oxazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in compounds containing only one of these rings .

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